2-Bromo-4-thiocyanatoaniline
Overview
Description
2-Bromo-4-thiocyanatoaniline is a useful research compound. Its molecular formula is C7H5BrN2S and its molecular weight is 229.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
2-Bromo-4-thiocyanatoaniline has been explored for its potential in synthesizing new antimicrobials. Studies have shown that derivatives of this compound exhibit strong antibacterial activities against Staphylococcus aureus in vitro, indicating its potential for developing new antibiotics and antimicrobial agents (Kimura et al., 1962).
Photoinitiating Properties
The compound has also been studied for its role in photoinitiating reactions. Research involving derivatives of this compound, such as 2,6-diisopropyl-4-thiocyanatoaniline, has contributed to understanding photoinitiating processes in chemical synthesis (Kolchina et al., 2011).
Synthesis of Heterocyclic Compounds
This compound is significant in the synthesis of heterocyclic compounds. For example, it has been used in the bromination and thiocyanation of specific thiazoles, contributing to the development of new heterocyclic chemistry (Saldabol et al., 2002).
Convertible Isocyanide for Multicomponent Chemistry
This compound and its derivatives have been investigated for their utility in multicomponent chemistry. Studies show its effectiveness as a convertible isocyanide, making it a valuable reagent in various synthetic chemical processes (van der Heijden et al., 2016).
Anticancer Evaluations
The derivatives of this compound have been synthesized and evaluated for their anticancer properties. Certain derivatives have shown promising results in initial screenings, highlighting the potential for developing new anticancer drugs (Noolvi et al., 2011).
Synthesis of Benzimidazoles
Research has also focused on synthesizing benzimidazoles using derivatives of this compound. This contributes to expanding the range of available compounds for pharmaceutical and chemical applications (Lygin & Meijere, 2009).
Safety and Hazards
Properties
IUPAC Name |
(4-amino-3-bromophenyl) thiocyanate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c8-6-3-5(11-4-9)1-2-7(6)10/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQUVDNHTRZTCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC#N)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396769 | |
Record name | 2-BROMO-4-THIOCYANATOANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7493-98-3 | |
Record name | 2-BROMO-4-THIOCYANATOANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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